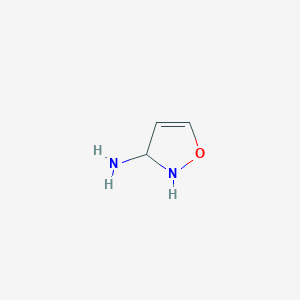![molecular formula C19H17ClN2O2 B12913024 5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one CAS No. 88094-53-5](/img/structure/B12913024.png)
5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[([1,1’-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a biphenyl group, a methoxy group, a chloro group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[([1,1’-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group is introduced through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Methoxylation: The biphenyl intermediate is then reacted with a methoxy reagent under basic conditions to introduce the methoxy group.
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
5-[([1,1’-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
科学的研究の応用
5-[([1,1’-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: Its biphenyl and pyridazinone moieties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 5-[([1,1’-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone core can interact with active sites through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[([1,1’-Biphenyl]-4-yl)methoxy]-2-chloropyridine: Similar structure but lacks the pyridazinone core.
5-[([1,1’-Biphenyl]-4-yl)methoxy]-4-chloro-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
5-[([1,1’-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the combination of its biphenyl, methoxy, chloro, and ethyl substituents on the pyridazinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
88094-53-5 |
|---|---|
分子式 |
C19H17ClN2O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
4-chloro-2-ethyl-5-[(4-phenylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-22-19(23)18(20)17(12-21-22)24-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3 |
InChIキー |
XMMSSQDTWZUIAZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)





